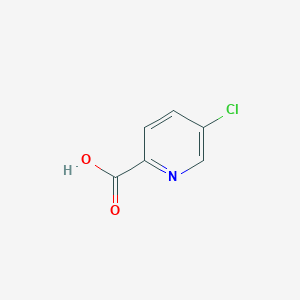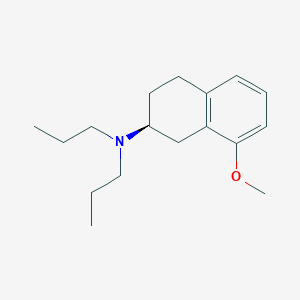
(S)-8-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-8-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine, commonly known as 8-OH-DPAT, is a synthetic compound that belongs to the class of serotonin receptor agonists. It has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia.
Mécanisme D'action
8-OH-DPAT acts as a selective agonist of the 5-HT1A serotonin receptor, which is widely distributed in the brain and plays a key role in the regulation of mood, anxiety, and cognition. Activation of this receptor by 8-OH-DPAT leads to a decrease in the firing rate of serotonergic neurons in the dorsal raphe nucleus, resulting in an increase in serotonin release in the prefrontal cortex and other regions of the brain. This, in turn, leads to the modulation of various neurotransmitter systems, including dopamine and glutamate, which are involved in the regulation of mood and cognition.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 8-OH-DPAT are complex and varied, depending on the dose, route of administration, and experimental conditions. In general, it has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models and clinical studies. It has also been shown to improve motor function in animal models of Parkinson's disease. However, the precise mechanisms underlying these effects are not fully understood and require further investigation.
Avantages Et Limitations Des Expériences En Laboratoire
8-OH-DPAT has several advantages for use in lab experiments, including its high selectivity for the 5-HT1A serotonin receptor, its ability to cross the blood-brain barrier, and its well-established pharmacological profile. However, there are also some limitations to its use, including its relatively short half-life, its potential for non-specific binding to other receptors, and its potential for inducing side effects in some experimental models.
Orientations Futures
There are several potential future directions for research on 8-OH-DPAT, including the development of more selective and potent agonists of the 5-HT1A serotonin receptor, the investigation of its potential therapeutic applications in the treatment of other neurological and psychiatric disorders, and the exploration of its mechanisms of action at the molecular and cellular level. Additionally, the use of advanced imaging techniques, such as positron emission tomography (PET) and functional magnetic resonance imaging (fMRI), may provide new insights into the effects of 8-OH-DPAT on the brain and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 8-OH-DPAT involves the reaction between 2-naphthol and dipropylamine in the presence of a reducing agent, such as lithium aluminum hydride. The resulting product is then treated with methanol and hydrochloric acid to obtain the final compound. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
8-OH-DPAT has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models and clinical studies. It has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to improve motor function in animal models.
Propriétés
Numéro CAS |
119432-89-2 |
|---|---|
Nom du produit |
(S)-8-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine |
Formule moléculaire |
C17H27NO |
Poids moléculaire |
261.4 g/mol |
Nom IUPAC |
(2S)-8-methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C17H27NO/c1-4-11-18(12-5-2)15-10-9-14-7-6-8-17(19-3)16(14)13-15/h6-8,15H,4-5,9-13H2,1-3H3/t15-/m0/s1 |
Clé InChI |
SPOMVKJPPZWHRF-HNNXBMFYSA-N |
SMILES isomérique |
CCCN(CCC)[C@H]1CCC2=C(C1)C(=CC=C2)OC |
SMILES |
CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)OC |
SMILES canonique |
CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)OC |
Synonymes |
(S)-8-METHOXY-N,N-DIPROPYL-1,2,3,4-TETRAHYDRONAPHTHALEN-2-AMINE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



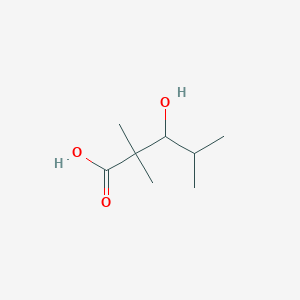
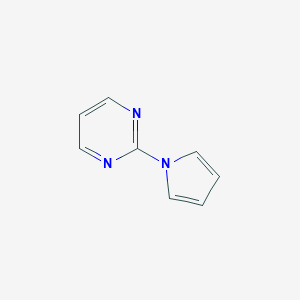
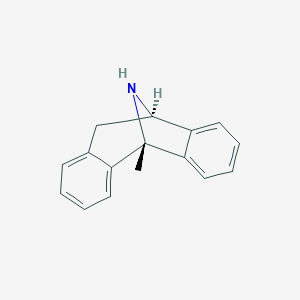
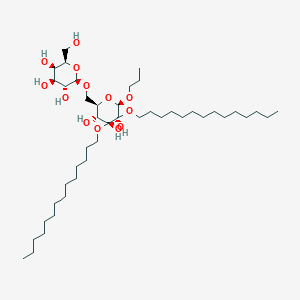
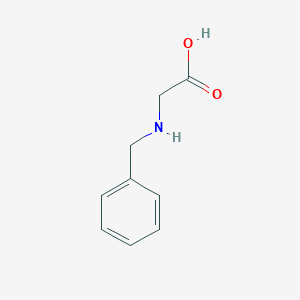
![Pyrazolo[1,5-a]pyrimidine-3-sulfonamide](/img/structure/B47887.png)
![4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B47891.png)
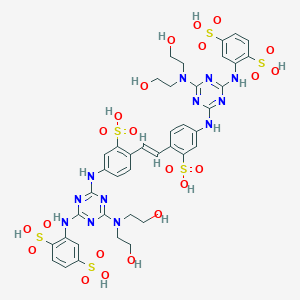
![(3S,6S,9S,12R,15S,18S,21S,24S,30S)-30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,18,19,25,28-decamethyl-6,9,24-tris(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B47896.png)
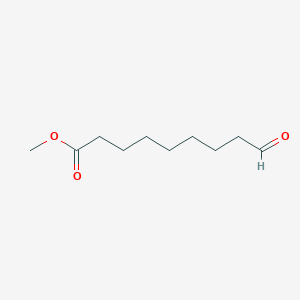
![2'-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane]](/img/structure/B47898.png)
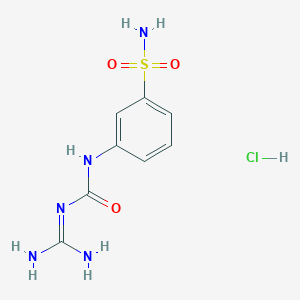
![N,N-Dimethyl-1-azaspiro[2.3]hex-1-en-2-amine](/img/structure/B47904.png)
